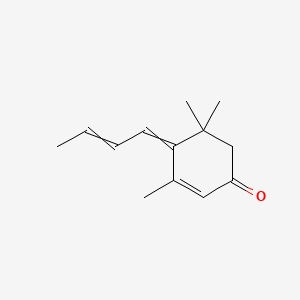

Megastigmatrienone C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- is a natural product found in Nicotiana tabacum with data available.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Cross-Aldol Reaction : This compound is created through a cross-aldol reaction of 3-alkoxy-2-cyclohexen-1-ones with α,β-enals, resulting in significant yields and is an important constituent of tobacco flavor (Torii, Inokuchi, & Ogawa, 1979).

Synthesis from Isophorone : Another synthesis route involves the use of isophorone, a common intermediate, to produce variants of the compound (Valenta & Liu, 2003).

Oxidation Processes : The oxidation of similar compounds like 5,5-dimethyl-2-cyclohexen-1-one leads to the formation of related products, indicating a broader scope in chemical synthesis (Freer & Yates, 1984).

Alkylation and Elimination Reactions : Alkylation of related cyclohexenyl compounds, followed by oxidation and sulfonyl group elimination, is another method to synthesize β-ionone derivatives, closely related to the compound (Torii, Uneyama, & Kawahara, 1978).

Application in Flavor and Fragrance

Flavor Constituent in Tobacco : It serves as a major flavor constituent in Burley tobacco, highlighting its significance in the flavor and fragrance industry (Demole & Enggist, 1974).

Fragrance Ingredient Safety Assessment : The compound has been evaluated for safety in the fragrance industry, including assessments of genotoxicity, repeated dose toxicity, and environmental impact, affirming its utility in perfumery and related applications (Api et al., 2020).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- involves a series of reactions starting from cyclohexanone. The first step involves the conversion of cyclohexanone to cyclohexenone, followed by the addition of a butenylidene group to the C-4 position of the cyclohexenone ring. Finally, the C-3 and C-5 positions of the cyclohexenone ring are substituted with three methyl groups each.", "Starting Materials": [ "Cyclohexanone", "2-butenyl chloride", "Methylmagnesium bromide", "Bromine", "Sodium hydroxide", "Sodium sulfate", "Sodium bicarbonate", "Methanol", "Ethanol", "Acetone", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is treated with bromine and sodium hydroxide to form 2-bromocyclohexanone.", "Step 2: 2-bromocyclohexanone is treated with sodium hydroxide to form cyclohexenone.", "Step 3: 2-butenyl chloride is treated with sodium bicarbonate to form 2-butenyl alcohol.", "Step 4: Cyclohexenone is treated with 2-butenyl alcohol and hydrochloric acid to form 2-Cyclohexen-1-one, 4-(2-butenylidene)-.", "Step 5: Methylmagnesium bromide is added to 2-Cyclohexen-1-one, 4-(2-butenylidene)- to form 2-Cyclohexen-1-one, 4-(2-butenylidene)-3-methyl-.", "Step 6: The reaction mixture is treated with acetone and hydrochloric acid to form 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5-dimethyl-.", "Step 7: The reaction mixture is treated with methanol and hydrochloric acid to form 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-.", "Step 8: The reaction mixture is filtered and the product is washed with water, dried over sodium sulfate, and purified by distillation." ] } | |

Numéro CAS |

5164-79-4 |

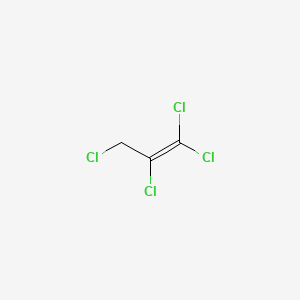

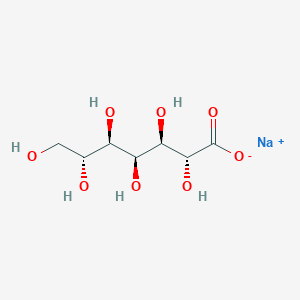

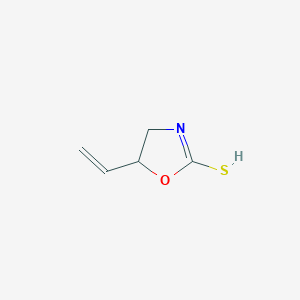

Formule moléculaire |

C13H18O |

Poids moléculaire |

190.28 g/mol |

Nom IUPAC |

(4Z)-4-[(Z)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5-,12-7+ |

Clé InChI |

CBQXHTWJSZXYSK-UNKATYBDSA-N |

SMILES isomérique |

C/C=C\C=C\1/C(=CC(=O)CC1(C)C)C |

SMILES |

CC=CC=C1C(=CC(=O)CC1(C)C)C |

SMILES canonique |

CC=CC=C1C(=CC(=O)CC1(C)C)C |

Densité |

0.985-1.005 |

Description physique |

Clear to pale yellowish liquid; Fruity floral tobacco-like aroma |

Solubilité |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-(1,4-Phenylenedi-2,1-ethenediyl)bis[benzonitrile]](/img/structure/B7822697.png)

![(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione](/img/structure/B7822728.png)